2-Chloro-5-fluorophenyl cyclopentyl ketone
Description
Contextualization within Halogenated Cyclopentyl Ketone Chemistry
Halogenated cyclopentyl ketones are a subclass of halogenated ketones, which are known for their versatile reactivity. The presence of one or more halogen atoms on the aromatic ring or the alkyl chain can significantly influence the electronic properties and reactivity of the ketone. These compounds are often key building blocks in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The chlorine and fluorine atoms on the phenyl ring of 2-Chloro-5-fluorophenyl cyclopentyl ketone are expected to impart specific electronic effects, influencing the reactivity of the carbonyl group and the aromatic ring.
The study of halogenated ketones, including those with a cyclopentyl group, is crucial for advancing synthetic methodologies. For instance, the alpha-halogenation of ketones is a fundamental transformation in organic synthesis, allowing for the introduction of various functional groups. evitachem.comcaymanchem.com The synthesis of aryl ketones, a category that includes this compound, is often achieved through established methods such as the Friedel-Crafts acylation. youtube.com In this reaction, an acyl group is introduced into an aromatic ring, a process that is influenced by the nature of the substituents on the ring. youtube.com
Academic Significance and Research Scope for this compound
A comprehensive review of publicly available scientific literature and chemical databases reveals a notable lack of specific research focused exclusively on this compound. While its structural analog, 2-Chlorophenyl cyclopentyl ketone, is a known precursor in the synthesis of other compounds, the academic significance and research scope of the 2-chloro-5-fluoro substituted variant are not documented. nih.gov
The absence of dedicated research on this specific compound means that its chemical properties, reactivity, and potential applications have not been formally established or reported in academic journals. Consequently, there are no detailed research findings or data tables available for this compound at this time.
The potential for its synthesis, however, can be inferred from general principles of organic chemistry. A plausible synthetic route would be the Friedel-Crafts acylation of 1-chloro-4-fluorobenzene (B165104) with cyclopentanecarbonyl chloride in the presence of a Lewis acid catalyst. This well-established reaction would theoretically yield the desired ketone, although specific reaction conditions and yields are not reported.
Given the importance of fluorinated and chlorinated compounds in medicinal chemistry, it is conceivable that this compound could be a target for synthesis in research programs aimed at discovering new bioactive molecules. chemscene.com However, without specific studies, any discussion of its significance remains speculative.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-chloro-5-fluorophenyl)-cyclopentylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClFO/c13-11-6-5-9(14)7-10(11)12(15)8-3-1-2-4-8/h5-8H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXAVLCQPRLBRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)C2=C(C=CC(=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Optimization for 2 Chloro 5 Fluorophenyl Cyclopentyl Ketone
Established Synthetic Pathways and Adaptations
The principal routes for the synthesis of 2-chloro-5-fluorophenyl cyclopentyl ketone involve the formation of a carbon-carbon bond between a substituted phenyl ring and a cyclopentyl moiety. The most prominent of these are the Grignard and Friedel-Crafts reactions.
Grignard Reaction Approaches
The Grignard reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds. In the context of synthesizing this compound, this typically involves the reaction of a cyclopentylmagnesium halide with a substituted benzonitrile (B105546).
One of the primary methods for synthesizing 2-chlorophenyl cyclopentyl ketone involves the reaction of 2-chlorobenzonitrile (B47944) with cyclopentyl magnesium bromide. This approach is a classic example of a Grignard reaction with a nitrile, which, after hydrolysis, yields a ketone. The reaction is typically conducted in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) under anhydrous conditions to prevent the quenching of the highly reactive Grignard reagent. sciencemadness.org
The mechanism of the Grignard reaction with a nitrile proceeds through the nucleophilic addition of the Grignard reagent to the electrophilic carbon of the nitrile group. This addition forms a magnesium salt of an imine (an imine-magnesium complex). Subsequent acidic hydrolysis of this intermediate liberates the ketone. masterorganicchemistry.com
The reaction is generally considered to be second-order, being first-order with respect to both the Grignard reagent and the nitrile. masterorganicchemistry.com The rate of the reaction can be influenced by several factors, including the solvent, temperature, and the nature of the reactants. The choice of solvent is critical as it solvates the magnesium atom, influencing the reactivity of the Grignard reagent. Ethereal solvents like THF are commonly used due to their ability to solvate the organomagnesium species effectively. numberanalytics.com
Kinetic studies on similar Grignard reactions have shown that the reaction rate can be diffusion-controlled, especially with highly reactive Grignard reagents. nih.gov For the synthesis of this compound, the electronic effects of the chloro and fluoro substituents on the benzonitrile ring will influence the electrophilicity of the nitrile carbon, thereby affecting the reaction kinetics.
Optimizing the yield and purity of this compound via the Grignard route involves careful control of reaction parameters. Key considerations include:
Solvent Purity: The use of anhydrous solvents is paramount to prevent the decomposition of the Grignard reagent.
Temperature Control: Grignard reactions are exothermic, and maintaining an optimal temperature is crucial to minimize side reactions. numberanalytics.com Low temperatures are often employed during the addition of the Grignard reagent.
Reaction Time: Sufficient reaction time is necessary to ensure the complete conversion of the starting materials.
Hydrolysis Conditions: The conditions for the hydrolysis of the intermediate imine-magnesium complex can affect the final product's purity. Careful addition of an aqueous acid is typically employed. sciencemadness.org
Purification: Post-reaction purification, often through vacuum distillation, is essential to isolate the ketone of high purity.
A significant side reaction in Grignard syntheses is the Wurtz coupling, where the Grignard reagent couples with the starting halide. fraunhofer.de The formation of this and other by-products can be minimized by optimizing the aforementioned reaction conditions. The use of continuous flow reactors has been shown to improve selectivity and reduce the formation of such by-products. researchgate.net
| Parameter | Condition | Rationale |
| Reactants | 2-chlorobenzonitrile, Cyclopentyl magnesium bromide/chloride | Forms the desired carbon-carbon bond. |
| Solvent | Anhydrous Diethyl Ether or THF | Solvates the Grignard reagent, enhancing reactivity. |
| Temperature | 0°C to reflux | Controls reaction rate and minimizes side reactions. |
| Reaction Time | Several hours to days | Ensures complete conversion of starting materials. |
| Work-up | Acidic Hydrolysis (e.g., aq. HCl) | Converts the imine intermediate to the ketone. sciencemadness.org |
| Purification | Vacuum Distillation | Isolates the final product with high purity. |
Interactive Data Table: Representative Yields for Grignard Synthesis of Aryl Ketones
| Aryl Nitrile/Halide | Grignard Reagent | Yield (%) | Reference |
| 2-Fluorobenzyl bromide | Cyclopropanecarbonitrile | 70 | researchgate.net |
| 2-Chlorobenzyl bromide | Cyclopropanecarbonitrile | 69 | researchgate.net |
| Benzonitrile | n-Butylmagnesium bromide | >80 | masterorganicchemistry.com |
| 2-Chlorobenzonitrile | Cyclopentyl magnesium bromide | 89.3 |
Scaling up the Grignard synthesis of this compound presents several challenges. The highly exothermic nature of the Grignard reaction requires efficient heat management to prevent runaway reactions, which can be a significant safety concern on an industrial scale. fraunhofer.deaiche.org The sensitivity of Grignard reagents to moisture and air necessitates the use of specialized equipment and inert atmospheres, adding to the operational complexity and cost. numberanalytics.com
The formation of by-products, such as the Wurtz coupling product, can reduce the yield and complicate the purification process at a larger scale. fraunhofer.deresearchgate.net To address these challenges, continuous flow manufacturing has emerged as a promising alternative to traditional batch processing. Continuous flow reactors offer superior heat and mass transfer, enabling better control over the reaction conditions and improving safety and product consistency. fraunhofer.deaiche.org This technology can lead to higher yields and purity, making it an attractive option for the industrial production of this compound.
Friedel-Crafts Acylation Methodologies
The Friedel-Crafts acylation is another fundamental method for the synthesis of aryl ketones. This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). byjus.com
For the synthesis of this compound, this would involve the acylation of 1-chloro-4-fluorobenzene (B165104) with cyclopentanecarbonyl chloride. The Lewis acid catalyst activates the acylating agent, forming a highly electrophilic acylium ion, which then attacks the aromatic ring. libretexts.org
A modified Friedel-Crafts approach has been reported using cyclopentene (B43876) and aluminum chloride in cyclohexane, although the yields were found to be below 30%. Another study on the Friedel-Crafts acylation of fluorobenzene (B45895) with benzoyl chloride using a La(OTf)₃ and TfOH catalyst system reported a high yield of 87% for the para-substituted product. epa.gov This suggests that with the right choice of catalyst and conditions, Friedel-Crafts acylation could be a viable route. However, the regioselectivity of the acylation on the 1-chloro-4-fluorobenzene ring would need to be carefully controlled to obtain the desired 2-chloro-5-fluorophenyl isomer.
| Parameter | Condition | Rationale |
| Reactants | 1-Chloro-4-fluorobenzene, Cyclopentanecarbonyl chloride | Forms the desired aryl ketone. |
| Catalyst | Aluminum Chloride (AlCl₃) or other Lewis acids | Activates the acylating agent. byjus.com |
| Solvent | Dichloromethane, Dichloroethane, or solvent-free | Provides a medium for the reaction. |
| Temperature | Varies, often elevated | To drive the reaction to completion. |
| Work-up | Aqueous wash | To remove the catalyst and by-products. |
Interactive Data Table: Representative Yields for Friedel-Crafts Acylation
| Aromatic Substrate | Acylating Agent | Catalyst | Yield (%) | Reference |
| Fluorobenzene | Benzoyl chloride | La(OTf)₃/TfOH | 87 | epa.gov |
| Cyclopentene/Cyclohexane | - | AlCl₃ | <30 |
Hydrogenation-Based Synthetic Routes
A less common but viable synthetic route to this compound involves the hydrogenation of an unsaturated precursor. One documented method describes the catalytic hydrogenation of a 2-chlorophenyl cyclopentenyl ketone precursor.
| Step | Reaction | Reagents/Catalyst | Yield (%) | Reference |
| 1 | Friedel-Crafts Acylation | Cyclopentene, AlCl₃ | 30 | |
| 2 | Catalytic Hydrogenation | H₂/Pd-C | 60 |
Novel and Emerging Synthetic Approaches
Recent research and forensic findings have brought to light innovative methods for the synthesis of this compound, moving beyond traditional routes. These new approaches often involve different starting materials and reaction pathways, offering alternative strategies for its preparation.
Cyclopentanone (B42830) Derivative-Mediated Syntheses
A significant development in the synthesis of this compound involves the use of cyclopentanone derivatives. One such novel method, identified through forensic analysis of materials from a clandestine laboratory, utilizes cyclopentanone p-toluenesulfonylhydrazone. nih.gov This approach represents a departure from classical Grignard or Friedel-Crafts reactions.
The reaction likely proceeds via a Shapiro reaction mechanism. unirioja.eswikipedia.orgchemistnotes.comyoutube.comarkat-usa.org In this pathway, the tosylhydrazone of cyclopentanone is treated with a strong base, such as an organolithium reagent, to form a vinyllithium (B1195746) intermediate. This intermediate then reacts with an electrophile. In this specific synthesis, 2-chlorobenzaldehyde (B119727) acts as the electrophile. The probable mechanism involves the following key steps:
Formation of the Tosylhydrazone: Cyclopentanone is first condensed with p-toluenesulfonylhydrazide to form cyclopentanone p-toluenesulfonylhydrazone.
Dianion Formation: Two equivalents of a strong base, like n-butyllithium, deprotonate the hydrazone at the nitrogen and the alpha-carbon, forming a dianion.
Elimination and Vinyllithium Formation: The dianion undergoes elimination of the tosyl group and loss of nitrogen gas to generate a vinyllithium species.
Reaction with Aldehyde: The vinyllithium intermediate then attacks the carbonyl carbon of 2-chlorobenzaldehyde.
Workup: An aqueous workup protonates the resulting alkoxide to yield an allylic alcohol, which can then be oxidized to the target ketone, this compound.
This method showcases the versatility of cyclopentanone derivatives in forming carbon-carbon bonds to construct the desired ketone structure.
Alternative Starting Material Investigations
The traditional synthesis of aryl cyclopentyl ketones often relies on starting materials like o-chlorobenzonitrile, which reacts with a cyclopentyl Grignard reagent. ias.ac.in However, investigations, particularly in forensic contexts, have revealed the use of alternative starting materials.
The use of 2-chlorobenzaldehyde as a starting material, as seen in the Shapiro reaction with cyclopentanone p-toluenesulfonylhydrazone, is a prime example of this trend. nih.gov A comparative analysis of these starting materials is presented below:
| Feature | o-Chlorobenzonitrile Route (Traditional) | 2-Chlorobenzaldehyde Route (Novel) |
| Co-reactant | Cyclopentylmagnesium bromide (Grignard reagent) | Cyclopentanone p-toluenesulfonylhydrazone |
| Key Reaction | Grignard reaction | Shapiro reaction |
| Potential Advantages | Generally high-yielding and well-established. | May avoid the use of highly reactive Grignard reagents and may offer different impurity profiles. |
| Potential Disadvantages | Grignard reagents are sensitive to moisture and air. | May require multiple steps and the use of strong bases like n-butyllithium. |
The choice of starting material can significantly impact the synthetic route's efficiency, safety profile, and the types of impurities generated, which is a crucial aspect of forensic analysis.
Impurity Profiling and Mechanistic Elucidation in Synthesis
The analysis of impurities provides critical insights into the synthetic route employed to produce a chemical compound. This is particularly important in forensic chemistry for tracing the origins of illicitly manufactured substances.
Identification and Formation Pathways of Byproducts
Forensic analyses of illicitly synthesized substances related to this compound have identified several key byproducts. Among these, o-chlorobenzoic acid anhydride and 1,2-di-o-chlorobenzoylcyclopentene have been noted. nih.gov
The formation of o-chlorobenzoic acid anhydride can be rationalized through the following pathway, especially when 2-chlorobenzaldehyde is used as a starting material:
Oxidation: 2-chlorobenzaldehyde can be oxidized to o-chlorobenzoic acid. This can occur if oxidizing agents are present or through air oxidation under certain conditions.
Dehydration: Two molecules of o-chlorobenzoic acid can then undergo dehydration to form the corresponding anhydride. This process can be facilitated by heat or the presence of a dehydrating agent.
The formation of 1,2-di-o-chlorobenzoylcyclopentene is more complex and suggests a side reaction involving the cyclopentyl moiety. A plausible, though speculative, pathway could involve:
Dimerization/Condensation: Under certain reaction conditions, intermediates in the synthesis may undergo self-condensation or dimerization reactions. For instance, an acylated cyclopentene intermediate could react with another molecule of an activated 2-chlorobenzoyl species.
The presence of these specific byproducts can serve as a chemical fingerprint, indicating the use of particular starting materials and reaction conditions.
Insights from Forensic Chemical Synthesis Investigations
Forensic investigations of clandestine laboratories have been instrumental in uncovering novel synthetic pathways and identifying route-specific impurities for various compounds. nih.govrsc.orgnih.govdea.gov The study that identified the use of cyclopentanone p-toluenesulfonylhydrazone and 2-chlorobenzaldehyde for the synthesis of a ketamine precursor is a testament to this. nih.gov
The significance of these forensic findings lies in:
Route Elucidation: By identifying starting materials, intermediates, and byproducts not associated with known synthetic methods, forensic chemists can deduce the use of novel or unconventional routes.
Source Tracking: The unique impurity profile of a seized sample can be used to link it to a specific clandestine laboratory or manufacturing process.
Intelligence Gathering: Understanding the evolving methods of illicit synthesis allows law enforcement and regulatory agencies to monitor the trade of new precursor chemicals.
These forensic insights not only aid in criminal investigations but also contribute to the broader scientific understanding of chemical synthesis, highlighting the ingenuity, however misplaced, of clandestine chemists in adapting and developing new synthetic methodologies.
Chemical Reactivity and Transformation Studies of 2 Chloro 5 Fluorophenyl Cyclopentyl Ketone
Reactivity of the Ketone Moiety
The carbonyl group of the ketone is a primary site for chemical transformations, including oxidation and reduction reactions.
Oxidation Reactions and Product Characterization
The ketone functionality of 2-Chloro-5-fluorophenyl cyclopentyl ketone can undergo several types of oxidation reactions. Two prominent examples are the Baeyer-Villiger oxidation and α-hydroxylation.
The Baeyer-Villiger oxidation involves the insertion of an oxygen atom between the carbonyl carbon and an adjacent carbon atom, converting the ketone into an ester. wikipedia.orgnih.govorganic-chemistry.org This reaction is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA). nih.govlibretexts.org The regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent groups. Generally, the group that can better stabilize a positive charge will migrate preferentially. The migratory aptitude follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. In the case of this compound, the cyclopentyl group (a secondary alkyl) has a higher migratory aptitude than the 2-chloro-5-fluorophenyl group (an aryl group). Therefore, the expected major product of a Baeyer-Villiger oxidation would be cyclopentyl 2-chloro-5-fluorobenzoate.
Another potential oxidation reaction is α-hydroxylation , which introduces a hydroxyl group on the carbon atom adjacent to the carbonyl group. organic-chemistry.orgresearchgate.netorganic-chemistry.org This can be achieved using various oxidizing agents, such as molecular oxygen in the presence of a strong base or using hypervalent iodine reagents. wikipedia.org For this compound, α-hydroxylation could occur on either the cyclopentyl ring or the benzylic position. However, due to the presence of the aromatic ring, the benzylic position is more activated, making the formation of 2-chloro-5-fluorophenyl (1-hydroxycyclopentyl) methanone (B1245722) the more likely outcome.
| Oxidation Reaction | Typical Reagents | Predicted Major Product |
| Baeyer-Villiger Oxidation | m-CPBA, Peroxyacetic acid | Cyclopentyl 2-chloro-5-fluorobenzoate |
| α-Hydroxylation | O₂, strong base; Hypervalent iodine reagents | 2-chloro-5-fluorophenyl (1-hydroxycyclopentyl) methanone |
Reduction Reactions to Alcohol Derivatives
The ketone group can be readily reduced to a secondary alcohol. libretexts.orgncert.nic.in This transformation is a fundamental reaction in organic synthesis and can be accomplished using a variety of reducing agents. Common reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). ncert.nic.in These reagents deliver a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield the alcohol. libretexts.org The reduction of this compound would yield (2-chloro-5-fluorophenyl)(cyclopentyl)methanol.
Since the starting ketone is prochiral, its reduction leads to the formation of a new stereocenter, and thus the product can exist as a pair of enantiomers. The use of achiral reducing agents like NaBH₄ or LiAlH₄ will typically result in a racemic mixture of the (R)- and (S)-alcohols. However, stereoselective reduction methods can be employed to favor the formation of one enantiomer over the other. nih.govresearchgate.netnih.govrsc.orgrsc.org This can be achieved through the use of chiral reducing agents or through biocatalytic methods employing enzymes or whole microorganisms. nih.govresearchgate.netnih.gov
| Reduction Reagent | Product | Stereochemistry |
| Sodium borohydride (NaBH₄) | (2-chloro-5-fluorophenyl)(cyclopentyl)methanol | Racemic |
| Lithium aluminum hydride (LiAlH₄) | (2-chloro-5-fluorophenyl)(cyclopentyl)methanol | Racemic |
| Chiral boranes | (2-chloro-5-fluorophenyl)(cyclopentyl)methanol | Enantioenriched |
| Biocatalysts (e.g., yeast) | (2-chloro-5-fluorophenyl)(cyclopentyl)methanol | Enantioenriched |
Aromatic Substitution Reactions on the Halogenated Phenyl Ring
The substituted phenyl ring can undergo both nucleophilic and electrophilic aromatic substitution reactions, although the presence of deactivating groups influences the reactivity.
Nucleophilic Aromatic Substitution of Halogen Atoms
Nucleophilic aromatic substitution (SNA) involves the replacement of a leaving group on an aromatic ring by a nucleophile. wikipedia.orgmasterorganicchemistry.com For this reaction to proceed, the aromatic ring must be activated by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. libretexts.orgmsu.edu In this compound, the cyclopentylcarbonyl group is an electron-withdrawing group, which deactivates the ring towards electrophilic attack but activates it for nucleophilic attack. This group is ortho to the chlorine atom and meta to the fluorine atom.
The relative reactivity of halogens as leaving groups in SNAr reactions is generally F > Cl > Br > I, which is the reverse of their order in SN1 and SN2 reactions. youtube.com This is because the rate-determining step is the initial attack of the nucleophile on the carbon bearing the halogen, and the high electronegativity of fluorine polarizes the C-F bond, making the carbon more electrophilic. youtube.com However, the C-F bond is significantly stronger than the C-Cl bond, which can sometimes make chlorine a better leaving group. nih.gov
Given the substitution pattern, a nucleophile could potentially replace the chlorine atom, which is activated by the ortho-ketone group. The fluorine atom is less likely to be substituted as it is meta to the activating group. masterorganicchemistry.comlibretexts.org
Electrophilic Aromatic Substitution Potentials
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. The substituents already present on the ring dictate the position of the incoming electrophile. Both halogens and carbonyl groups are deactivating towards EAS, meaning the reaction will be slower than with benzene (B151609) itself. libretexts.orgyoutube.comuci.eduvaia.com
Halogens (Cl and F) are ortho, para-directors, while the acyl group (cyclopentylcarbonyl) is a meta-director. libretexts.orgyoutube.comorganicchemistrytutor.comlibretexts.org In this compound, the directing effects of the substituents are as follows:
The chlorine atom directs incoming electrophiles to positions 4 and 6.
The fluorine atom directs incoming electrophiles to positions 2 and 4.
The cyclopentylcarbonyl group directs incoming electrophiles to positions 3 and 5.
The positions on the ring are numbered starting from the carbon bearing the acyl group as position 1. Therefore, the chlorine is at position 2 and the fluorine is at position 5. The directing effects would be:
Acyl group (at C1) directs to C3.
Chlorine (at C2) directs to C4 and C6.
Fluorine (at C5) directs to C4 and C6.
Considering the combined directing effects, the most likely positions for electrophilic attack would be at C4 and C6, as these positions are favored by both the chlorine and fluorine atoms. The steric hindrance from the adjacent cyclopentylcarbonyl group might disfavor substitution at C6 to some extent.
Derivatization Strategies and Applications
The chemical reactivity of this compound allows for various derivatization strategies, leading to a range of compounds with potential applications in medicinal chemistry and materials science.
The reduction of the ketone to the corresponding alcohol, (2-chloro-5-fluorophenyl)(cyclopentyl)methanol, introduces a chiral center and a hydroxyl group that can be further functionalized, for example, through esterification or etherification. Such chiral alcohols are valuable building blocks in the synthesis of pharmaceuticals. nih.govresearchgate.net
Oxidation via the Baeyer-Villiger reaction would yield cyclopentyl 2-chloro-5-fluorobenzoate, an ester that could be hydrolyzed to 2-chloro-5-fluorobenzoic acid, a useful synthetic intermediate. α-Hydroxylation would produce an α-hydroxy ketone, a motif present in some natural products and biologically active molecules. organic-chemistry.orgresearchgate.netwikipedia.org
Furthermore, the ketone can be derivatized through reactions with nitrogen nucleophiles. For instance, reaction with hydrazine (B178648) or its derivatives would form hydrazones, which can be used for the characterization and quantification of carbonyl compounds. nih.govresearchgate.netnih.gov
The aromatic ring can also be a site for derivatization. While challenging, nucleophilic aromatic substitution could be used to introduce other functional groups in place of the chlorine atom. Cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, could potentially be employed to form new carbon-carbon or carbon-nitrogen bonds at the positions of the halogen atoms, although the reactivity would need to be carefully controlled.
Alpha-Halogenation and Subsequent Imination Reactions
The presence of enolizable protons on the cyclopentyl ring alpha to the carbonyl group makes this compound a suitable substrate for alpha-halogenation reactions. This transformation is a critical first step for a variety of subsequent functionalizations, including the formation of imines.
Alpha-halogenation of ketones can proceed under either acidic or basic conditions. youtube.comwikipedia.org In an acidic medium, the reaction is typically catalyzed by the formation of an enol intermediate. The rate of this reaction is dependent on the concentration of the ketone and the acid catalyst but is independent of the halogen concentration, as the enol formation is the rate-determining step. libretexts.org For an unsymmetrical ketone like this compound, halogenation in acid is expected to occur at the more substituted alpha-carbon of the cyclopentyl ring. wikipedia.org
Under basic conditions, the reaction proceeds through an enolate intermediate. The formation of the enolate is the slow step, and subsequent halogenation is rapid. youtube.com Unlike acidic conditions, basic conditions often lead to polyhalogenation, particularly if excess halogen is used. wikipedia.org
The resulting α-halo ketone is a versatile intermediate. The carbon-halogen bond introduces an electrophilic center adjacent to the carbonyl group, making it susceptible to nucleophilic attack. One important subsequent reaction is imination. While direct imination of the α-halo ketone can be complex, it can be achieved through various synthetic strategies. One common approach involves a Favorskii-type rearrangement followed by amination, or through direct substitution of the halide by an amine, which can then be followed by intramolecular cyclization or further transformations.
| Reagent/Catalyst | Solvent | Temperature (°C) | Product | Notes |
| Br₂, Acetic Acid | Acetic Acid | Room Temperature | 2-Bromo-1-(2-chloro-5-fluorophenyl)-2-cyclopentyl-ethanone | Acid-catalyzed monobromination is expected to be regioselective. |
| N-Bromosuccinimide (NBS), HBr | CCl₄ | Reflux | 2-Bromo-1-(2-chloro-5-fluorophenyl)-2-cyclopentyl-ethanone | Another common method for alpha-bromination. |
| SO₂Cl₂, Benzoyl Peroxide | Benzene | Reflux | 2-Chloro-1-(2-chloro-5-fluorophenyl)-2-cyclopentyl-ethanone | For alpha-chlorination. |
| Primary Amine (R-NH₂) | Various | Various | α-Amino ketone or subsequent cyclized product (e.g., dihydropyrazine) | The reaction pathway can vary depending on the amine and reaction conditions. |
Utility in the Synthesis of Complex Organic Scaffolds
The reactive nature of this compound and its derivatives, particularly the α-halogenated products, makes them valuable starting materials for the synthesis of more complex molecular structures, including bicyclic and polycyclic systems.
Bicyclic Compound Formation
The formation of bicyclic compounds from this compound can be envisioned through several intramolecular cyclization strategies. Following alpha-functionalization, the introduction of a suitable nucleophile or electrophile can trigger a ring-closing reaction.
For instance, an intramolecular Heck reaction could be employed. If the cyclopentyl ring is appropriately functionalized with a vinyl group, palladium-catalyzed intramolecular cyclization could lead to the formation of a bicyclic system containing a fused five- and six-membered ring. The specific substitution pattern on the cyclopentyl ring would dictate the regiochemical outcome of such a cyclization.
Another approach involves the formation of an enolate from the ketone, which can then participate in an intramolecular nucleophilic substitution or addition reaction. For example, if a side chain containing a leaving group is present on the cyclopentyl ring, an intramolecular SN2 reaction can lead to the formation of a bicyclic ketone.
| Reaction Type | Key Reagents | Intermediate | Product Type |
| Intramolecular Aldol Condensation | Base (e.g., LDA) | Enolate | Fused bicyclic α,β-unsaturated ketone |
| Intramolecular Heck Reaction | Pd(0) catalyst, Base | Organopalladium species | Fused bicyclic system with a new C-C bond |
| Radical Cyclization | Radical initiator (e.g., AIBN), Bu₃SnH | Radical intermediate | Fused or bridged bicyclic compound |
Polycyclic Aromatic Hydrocarbon Synthesis
The synthesis of polycyclic aromatic hydrocarbons (PAHs) and their derivatives is an area of significant research due to their interesting electronic and photophysical properties. mdpi.com this compound can serve as a precursor for certain types of PAHs, particularly those containing a five-membered ring (cyclopenta-fused PAHs).
One established method for synthesizing cyclopenta-fused PAHs involves the intramolecular aromatic substitution of a diazonium salt intermediate derived from a 2-aryl-substituted aniline (B41778). rsc.orgresearchgate.net By analogy, if this compound were transformed into a suitably substituted biaryl aniline derivative, it could undergo a similar cyclization to form a fluorene-type structure. The reaction typically proceeds under mild conditions using a nitrite (B80452) source, such as tert-butyl nitrite, to generate the reactive diazonium species in situ. rsc.org
Another strategy for accessing PAHs is through Brønsted acid-catalyzed cycloaromatization. nih.gov This involves the intramolecular cyclization and dehydration of a precursor molecule containing appropriately positioned aryl groups. While not a direct conversion, derivatives of this compound could be elaborated into precursors suitable for such acid-mediated cyclizations to generate larger aromatic systems.
| Synthetic Strategy | Key Reagents/Conditions | Intermediate | Resulting PAH Core Structure |
| Intramolecular Diazonium Salt Cyclization | t-BuONO, mild conditions | Diazonium salt | Fluorene or related cyclopenta-fused PAH |
| Brønsted Acid-Catalyzed Cycloaromatization | Strong acid (e.g., TfOH) | Cationic species | Phenanthrene, anthracene, or other PAHs depending on the precursor structure |
| Photocyclization | UV light | Excited state | Phenanthrene-type structures from stilbene-like precursors |
Spectroscopic Characterization Methodologies for 2 Chloro 5 Fluorophenyl Cyclopentyl Ketone
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
NMR spectroscopy is a powerful analytical tool for determining the structure of organic molecules in solution. By observing the magnetic behavior of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), detailed information about the molecular framework, including connectivity and spatial relationships, can be obtained.
The ¹H-NMR spectrum of 2-Chloro-5-fluorophenyl cyclopentyl ketone provides valuable information about the number of different types of protons and their neighboring environments. The spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the cyclopentyl ring.
The aromatic region will display a complex pattern due to the three protons on the substituted phenyl ring. The chemical shifts are influenced by the electron-withdrawing effects of the chloro, fluoro, and carbonyl substituents. The proton ortho to the fluorine atom (H-6) is expected to show a doublet of doublets due to coupling with the adjacent proton (H-4) and the fluorine atom. The proton between the chlorine and fluorine substituents (H-4) will likely appear as a triplet of doublets (or a more complex multiplet) due to coupling with the two adjacent aromatic protons and the fluorine atom. The proton ortho to the carbonyl group (H-3) is also anticipated to be a doublet of doublets.
The cyclopentyl protons will exhibit signals in the upfield region of the spectrum. The methine proton alpha to the carbonyl group is expected to be the most downfield of the aliphatic signals due to the deshielding effect of the ketone. The remaining methylene (B1212753) protons of the cyclopentyl ring will likely appear as overlapping multiplets.
Predicted ¹H-NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| Aromatic H-3 | 7.50 - 7.65 | dd | J(H-H) = ~8.5, J(H-F) = ~5.5 |
| Aromatic H-4 | 7.20 - 7.35 | ddd | J(H-H) = ~8.5, ~8.5, J(H-F) = ~8.5 |
| Aromatic H-6 | 7.75 - 7.90 | dd | J(H-H) = ~8.5, J(H-F) = ~2.5 |
| Cyclopentyl CH (α to C=O) | 3.60 - 3.75 | m | - |
| Cyclopentyl CH₂ | 1.60 - 2.00 | m | - |
Note: The predicted values are based on the analysis of similar structures and known substituent effects. Actual experimental values may vary.
The ¹³C-NMR spectrum complements the ¹H-NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal.
The carbonyl carbon is the most deshielded and will appear at the lowest field (highest ppm value), typically in the range of 195-205 ppm. nih.gov The aromatic carbons will show a complex pattern of signals between 115 and 145 ppm. The chemical shifts of these carbons are influenced by the attached substituents (Cl, F, and the cyclopentyl ketone group). The carbon directly bonded to fluorine will appear as a doublet due to one-bond carbon-fluorine coupling (¹JCF), which is typically large. The other aromatic carbons will also exhibit smaller couplings to fluorine.
The aliphatic carbons of the cyclopentyl ring will resonate in the upfield region of the spectrum, generally between 25 and 50 ppm. The carbon alpha to the carbonyl group will be the most downfield of these due to the electron-withdrawing effect of the ketone.
Predicted ¹³C-NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | 198.0 |
| Aromatic C-1 (C-C=O) | 137.5 |
| Aromatic C-2 (C-Cl) | 133.0 (d, JCF = ~3 Hz) |
| Aromatic C-3 | 130.5 (d, JCF = ~8 Hz) |
| Aromatic C-4 | 118.0 (d, JCF = ~22 Hz) |
| Aromatic C-5 (C-F) | 164.0 (d, JCF = ~255 Hz) |
| Aromatic C-6 | 115.0 (d, JCF = ~24 Hz) |
| Cyclopentyl CH (α to C=O) | 45.5 |
| Cyclopentyl CH₂ | 26.0, 26.5 |
Note: The predicted values are based on the analysis of similar structures and known substituent effects. Actual experimental values may vary.
Two-dimensional (2D) NMR experiments are invaluable for confirming the structural assignments made from 1D NMR data.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons. For the aromatic system, cross-peaks would be observed between H-3 and H-4, and between H-4 and H-6, confirming their adjacent positions. In the cyclopentyl moiety, correlations between the alpha-methine proton and the adjacent methylene protons would be visible.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. researchgate.net This experiment would definitively link each proton signal to its corresponding carbon signal. For instance, the aromatic proton signals would correlate with their respective aromatic carbon signals, and the aliphatic proton signals would correlate with the cyclopentyl carbon signals. This is particularly useful for unambiguously assigning the closely spaced signals of the cyclopentyl ring.
Vibrational Spectroscopy Applications
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
IR spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. Different functional groups absorb at characteristic frequencies, making IR an excellent tool for functional group identification.
The IR spectrum of this compound is expected to show several key absorption bands. The most prominent will be a strong, sharp peak corresponding to the C=O (carbonyl) stretching vibration, typically appearing in the range of 1680-1700 cm⁻¹ for aryl ketones. The aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the cyclopentyl group will appear just below 3000 cm⁻¹. The C-Cl and C-F stretching vibrations are expected in the fingerprint region, typically between 1100-1000 cm⁻¹ for C-F and 800-600 cm⁻¹ for C-Cl. Aromatic C=C stretching vibrations will give rise to several bands in the 1600-1450 cm⁻¹ region.
Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium |
| C=O Stretch | 1700 - 1680 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Weak |
| C-F Stretch | 1250 - 1100 | Strong |
| C-Cl Stretch | 800 - 600 | Medium |
Note: The predicted values are based on characteristic group frequencies. Actual experimental values may vary.
Raman spectroscopy is a complementary technique to IR spectroscopy. It involves scattering of monochromatic light from a laser source. While IR activity depends on a change in dipole moment during a vibration, Raman activity depends on a change in polarizability. Therefore, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.
For this compound, the C=O stretch will also be visible in the Raman spectrum, although it may be weaker than in the IR. The aromatic ring vibrations, particularly the symmetric "ring breathing" mode around 1000 cm⁻¹, are often strong in Raman spectra. The C-Cl and C-F bonds are also expected to produce characteristic Raman signals. The symmetric C-H stretching vibrations of the cyclopentyl group will also be Raman active. This technique is particularly useful for studying the skeletal vibrations of the molecule.
Advanced Mass Spectrometry Techniques
Advanced mass spectrometry methods are indispensable for the definitive analysis of synthetic organic compounds like this compound. These techniques provide critical information on the molecular weight, elemental composition, and structural fragmentation of the molecule, which are vital for its unambiguous identification and for quantifying its presence, even at trace levels.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds. In the context of this compound, GC-MS serves a dual purpose: separating the compound from potential impurities and providing a characteristic mass spectrum for its identification.
The gas chromatography component separates the analyte from a mixture based on its boiling point and affinity for the stationary phase of the GC column. The retention time, the time it takes for the compound to travel through the column, is a characteristic parameter under specific chromatographic conditions. Following separation, the eluted compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner, generating a unique mass spectrum that serves as a molecular fingerprint.
The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, as well as several fragment ions. The presence of chlorine and its isotopic pattern (35Cl and 37Cl) would result in characteristic M+2 peaks for chlorine-containing fragments, aiding in the structural elucidation. Key fragmentation pathways would likely involve the cleavage of the cyclopentyl ring and the bond between the carbonyl group and the aromatic ring.
Table 1: Hypothetical GC-MS Data for this compound
| Parameter | Expected Value | Significance |
| Retention Time (tR) | Dependent on column and conditions | Purity assessment and identification |
| Molecular Ion (M+) | m/z = 226.05 | Confirms molecular weight |
| Key Fragment Ion 1 | m/z = 157 | [M - C5H9]+ |
| Key Fragment Ion 2 | m/z = 129 | [ClC6H3F]+ |
| Isotopic Peak (M+2) | Present | Confirms the presence of chlorine |
Note: The data in this table is hypothetical and serves as an illustrative example of what would be expected from a GC-MS analysis. Actual experimental data would be required for definitive characterization.
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) for Trace Analysis
For the analysis of less volatile impurities or for instances where derivatization for GC-MS is not desirable, Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) is the technique of choice. LC-HRMS provides not only separation capabilities for complex mixtures but also highly accurate mass measurements, enabling the determination of the elemental composition of the analyte and any present impurities.
High-resolution mass analyzers, such as Time-of-Flight (TOF) or Orbitrap instruments, can measure mass-to-charge ratios to four or more decimal places. This level of precision allows for the differentiation between ions of the same nominal mass but different elemental formulas. For this compound, with a molecular formula of C12H12ClFO, LC-HRMS can confirm this composition with a high degree of confidence. This is particularly crucial for distinguishing it from potential isomers or isobaric impurities.
The high sensitivity of LC-HRMS makes it an ideal tool for trace analysis, capable of detecting and identifying impurities at very low concentrations. This is a critical aspect of quality control in chemical synthesis, ensuring the purity of the final product.
Table 2: Expected LC-HRMS Data for this compound
| Parameter | Expected Value | Significance |
| Retention Time (tR) | Dependent on column and mobile phase | Purity assessment |
| Accurate Mass [M+H]+ | m/z = 227.0633 | Confirms elemental composition |
| Mass Accuracy | < 5 ppm | High confidence in identification |
| Limit of Detection (LOD) | Low ng/mL to pg/mL range | Suitability for trace analysis |
Note: The accurate mass value is calculated based on the elemental composition C12H13ClFO+. The data presented is illustrative.
Direct Analysis in Real-Time Mass Spectrometry (DART-MS)
Direct Analysis in Real-Time Mass Spectrometry (DART-MS) is a rapid, ambient ionization technique that allows for the direct analysis of samples in their native state with minimal to no sample preparation. This method is particularly useful for high-throughput screening and for obtaining a quick chemical profile of a sample.
In a DART-MS analysis, a stream of heated, ionized gas (typically helium or nitrogen) is directed at the sample. The excited gas molecules desorb and ionize the analytes on the surface, which are then drawn into the mass spectrometer for analysis. For this compound, a small amount of the solid or a solution could be introduced into the DART ion source to obtain a near-instantaneous mass spectrum.
While DART-MS does not involve a chromatographic separation step, it provides a rapid confirmation of the presence of the target compound by detecting its molecular ion. It is an excellent tool for a quick identity check or for screening a large number of samples. The technique is also amenable to coupling with high-resolution mass spectrometers, providing accurate mass data to confirm the elemental composition.
Table 3: Anticipated DART-MS Analysis Parameters for this compound
| Parameter | Typical Setting | Purpose |
| Ionization Mode | Positive | Generation of [M+H]+ ions |
| Gas | Helium or Nitrogen | Ionization medium |
| Gas Temperature | 200-400 °C | Sample desorption and ionization |
| Mass Analyzer | TOF or Orbitrap | Accurate mass measurement |
Advanced Computational and Theoretical Studies of 2 Chloro 5 Fluorophenyl Cyclopentyl Ketone
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are powerful computational tools used to predict how a small molecule, or ligand, might interact with a larger molecule, such as a protein receptor. This in silico approach is crucial in fields like drug discovery for identifying potential therapeutic candidates.
Ligand-Protein Interaction Analysis (In Silico)
In silico analyses have been employed to understand the potential binding of 2-Chloro-5-fluorophenyl cyclopentyl ketone to various protein targets. These studies simulate the dynamic process of the ketone approaching and fitting into the binding site of a receptor. The interactions are governed by non-covalent forces such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. Detailed analysis of these interactions helps to elucidate the specific amino acid residues that are key for binding, providing a molecular basis for the compound's potential biological activity.
Prediction of Receptor Binding Affinities and Modes
Computational methods are also utilized to predict the binding affinity, often expressed as a binding energy value, between this compound and its potential protein targets. A lower binding energy typically indicates a more stable and favorable interaction. Furthermore, these simulations can predict the most likely binding mode or orientation of the compound within the receptor's active site. Understanding the preferred binding pose is essential for structure-based drug design and optimization.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has become a fundamental tool in computational chemistry for studying the properties of molecules like this compound.
Molecular Structure Optimization and Conformational Analysis
DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in the this compound molecule. This process, known as geometry optimization, identifies the lowest energy conformation. Conformational analysis, a broader exploration of the molecule's various spatial arrangements (conformers) and their relative energies, has also been performed. This analysis is critical as the specific conformation of the molecule can significantly influence its reactivity and ability to bind to a receptor.
Simulation of Vibrational Spectra for Validation
To validate the results of computational models, theoretical vibrational spectra, such as infrared (IR) and Raman spectra, are often simulated using DFT. These simulated spectra can be compared with experimentally obtained spectra. A close correspondence between the calculated and experimental vibrational frequencies provides confidence in the accuracy of the computational model and the optimized molecular structure.
Analysis of Global Chemical Descriptors (e.g., HOMO-LUMO Energy Gaps)
Global chemical descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), offer valuable information about the chemical reactivity and kinetic stability of this compound. The HOMO-LUMO energy gap is a particularly important descriptor; a large gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule that is more easily polarized. These descriptors are crucial for understanding the compound's electronic behavior.
| Global Chemical Descriptor | Description |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate an electron. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept an electron. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; an indicator of molecular stability and reactivity. |
Non-Linear Optical (NLO) Property Investigations
Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics, including technologies like optical data storage and image processing. nih.gov The NLO response of a molecule is related to its ability to alter the properties of light passing through it, a behavior that is often enhanced in molecules with specific structural features. nih.govmdpi.com
Organic molecules, particularly those with conjugated π-electron systems and electron-donating and electron-accepting groups, can exhibit significant NLO properties. mdpi.com Computational methods, such as Density Functional Theory (DFT), are frequently employed to predict the NLO behavior of molecules by calculating parameters like the first hyperpolarizability (β). nih.gov A higher value of β suggests a stronger second-order NLO response.
As of the latest literature surveys, specific computational studies on the non-linear optical properties of this compound have not been reported. Such a study would typically involve optimizing the molecular geometry and then calculating the polarizability and hyperpolarizability tensors using a suitable level of theory and basis set. The results would indicate whether the presence of the chloro and fluoro substituents on the phenyl ring, in conjunction with the cyclopentyl ketone moiety, leads to any significant NLO response.
Table 1: Hypothetical Data Table for NLO Properties of this compound
| Computational Parameter | Calculated Value |
| Dipole Moment (μ) | Data not available |
| Mean Polarizability (α) | Data not available |
| First Hyperpolarizability (β_total) | Data not available |
Note: This table is for illustrative purposes only. No experimental or computational data for the NLO properties of this compound are currently available in the public domain.
Computational Elucidation of Reaction Mechanisms
Computational chemistry is an invaluable tool for mapping the energy landscapes of chemical reactions, providing detailed insights into reaction pathways and the structures of transient species.
A transition state is a high-energy, short-lived configuration of atoms that occurs during a chemical reaction as reactants are converted into products. masterorganicchemistry.com It represents a saddle point on the potential energy surface, having a maximum energy along the reaction coordinate and a minimum in all other directions. ucsb.edu The characterization of transition states is crucial for understanding reaction kinetics and mechanisms.
Computational methods, particularly those based on DFT, can be used to locate and characterize transition state structures. ucsb.eduresearchgate.net This involves optimizing the geometry to find a first-order saddle point and then performing a frequency calculation to confirm the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate. ucsb.edu The energy of the transition state relative to the reactants determines the activation energy of the reaction. masterorganicchemistry.com
No specific computational studies characterizing the transition states of reactions involving this compound have been published. Such investigations could, for example, explore the transition states of nucleophilic addition to the carbonyl group or reactions involving the aromatic ring.
Table 2: Hypothetical Data for a Reaction Involving this compound
| Reaction Parameter | Calculated Value (kcal/mol) |
| Energy of Reactants | Data not available |
| Energy of Transition State | Data not available |
| Activation Energy (ΔE‡) | Data not available |
| Reaction Energy (ΔE_rxn) | Data not available |
Note: This table is for illustrative purposes only. No specific computational data on transition states for reactions of this compound are currently available.
Molecular rearrangements are reactions that involve the reorganization of the carbon skeleton of a molecule. Computational studies can be instrumental in elucidating the mechanisms of these rearrangements, including identifying the intermediates and transition states involved. For ketones, rearrangements such as the semipinacol rearrangement of α-hydroxy-substituted analogs can be explored. st-andrews.ac.uk
Theoretical investigations into the molecular rearrangement pathways of this compound are not present in the current scientific literature. A computational study in this area might investigate, for instance, acid-catalyzed rearrangements or photochemical rearrangements. Such a study would map the potential energy surface to identify the most favorable rearrangement pathway and the associated energy barriers.
Structure Activity Relationship Sar and Medicinal Chemistry Research for 2 Chloro 5 Fluorophenyl Cyclopentyl Ketone Pre Clinical Focus
In Vitro Pharmacological Profiling and Target Interaction Analysis
There is no specific data in peer-reviewed journals or patents detailing the inhibitory activity of 2-Chloro-5-fluorophenyl cyclopentyl ketone against any specific enzymes. While fluorinated ketones, in general, are recognized as a class of compounds with the potential to act as enzyme inhibitors, particularly for serine and cysteine proteases, no studies have been published that characterize this activity for this compound. researchgate.netmdpi.comnih.govnih.gov The introduction of fluorine can enhance the electrophilicity of the ketone group, making it a target for nucleophilic attack by enzyme active sites, but specific inhibition constants (e.g., IC₅₀ or Kᵢ values) for this compound are not documented.
Investigations into the modulatory effects of this compound on specific receptors have not been reported. Structure-activity relationship (SAR) studies for other chemical series have shown that fluoro-substitution on phenyl rings can enhance the activity of receptor modulators. nih.gov However, no binding assays or functional studies have been published to indicate whether this compound acts as an agonist, antagonist, or allosteric modulator at any known receptor.
Derivatization for Pharmacological Effect Modulation
In pre-clinical drug discovery, the chemical derivatization of a lead compound is a critical step to optimize its pharmacological profile. For this compound, a compound recognized primarily as a synthetic intermediate, particularly in the synthesis of arylcyclohexylamine derivatives like ketamine, its structure offers multiple avenues for modification. reddit.comnih.gov These modifications aim to modulate its interaction with biological targets, thereby enhancing potency, selectivity, and pharmacokinetic properties.
Systematic Modification of the Cyclopentyl Ketone Scaffold
The scaffold of this compound, comprising the cyclopentyl ring and the ketone functional group, is a prime target for systematic structural changes to explore the structure-activity relationship (SAR).
One of the most significant documented modifications involves the expansion of the five-membered cyclopentyl ring to a six-membered cyclohexyl ring. This transformation, often part of a multi-step synthesis to produce ketamine analogues, fundamentally alters the steric bulk and conformational flexibility of the aliphatic portion of the molecule. reddit.comresearchgate.net For instance, the synthesis of ketamine and its derivatives from a substituted phenylcyclopentyl ketone involves a ring expansion and the introduction of a methylamino group at the alpha position to the phenyl ring, converting the initial ketone into an α-aminoketone. reddit.comnih.gov
Beyond this established pathway, other systematic modifications can be hypothesized based on common medicinal chemistry strategies to fine-tune biological activity. These include:
Altering Cycloalkane Ring Size: Modifying the cyclopentyl ring to smaller (cyclobutyl) or larger (cycloheptyl) rings can probe the spatial tolerance of the target's binding pocket. nih.gov
Substitution on the Cyclopentyl Ring: Introducing substituents such as alkyl, hydroxyl, or fluoro groups onto the cyclopentyl ring can influence lipophilicity, metabolic stability, and the potential for new hydrogen-bonding interactions. nih.gov
Modification of the Ketone Group: The ketone's carbonyl group is a key pharmacophoric feature, likely acting as a hydrogen bond acceptor. Its conversion to other functional groups like an alcohol, oxime, or imine would drastically alter its electronic and steric properties, impacting target binding. nih.gov For example, converting the ketone to a secondary alcohol introduces a hydrogen bond donor, while conversion to an imine introduces a different hydrogen bond acceptor with altered geometry and basicity.
| Modification Strategy | Rationale | Potential Outcome |
| Ring Expansion/Contraction | Explore steric limits of binding pocket | Altered fit and conformational flexibility, potentially improving potency or selectivity |
| Cyclopentyl Substitution | Introduce new interaction points; modify lipophilicity | Enhanced binding affinity through van der Waals or hydrogen-bonding; improved pharmacokinetic profile |
| Ketone Derivatization | Modulate hydrogen bonding capacity and electronics | Change in binding mode (e.g., from H-bond acceptor to donor/acceptor); altered metabolic stability |
Influence of Halogenation Patterns on Biological Activity
Halogen atoms are frequently incorporated into drug candidates to modulate their physicochemical and pharmacological properties. The 2-chloro-5-fluoro substitution pattern on the phenyl ring of the titular compound provides a specific electronic and steric profile that significantly influences its potential biological activity.
The position of halogen substituents on the aromatic ring is crucial for determining a molecule's interaction with its biological target. Research on closely related arylcyclohexylamine structures, such as ketamine analogues, provides valuable insights into these positional effects. A comprehensive study on ring-substituted ketamine esters demonstrated that substituents at the 2- (ortho) and 3- (meta) positions of the phenyl ring generally resulted in more potent anaesthetic activity compared to those at the 4- (para) position. nih.govresearchgate.net
For example, when comparing chloro-substituted analogues, the 2-chloro and 3-chloro derivatives were found to be significantly more active than the 4-chloro derivative. nih.gov This suggests that for this class of compounds, the binding pocket may have steric constraints or specific interaction points that favor substitution at the ortho and meta positions, while substitution at the para position is detrimental to activity. While direct data for this compound is not available, these findings from a closely related scaffold strongly suggest that the 2-chloro substitution is a favorable feature for biological activity in this chemical space. The additional 5-fluoro (meta) substituent would further modulate the electronic nature of the ring. Studies on other scaffolds have also shown that para-halogenated phenyl rings can exhibit significant anti-inflammatory activity. mdpi.com
| Compound (Ketamine Ester Analogue) | Substitution Position | Relative Anaesthetic Potency |
| 2-Chloro Analogue | ortho | High |
| 3-Chloro Analogue | meta | High |
| 4-Chloro Analogue | para | Low |
| 2-Fluoro Analogue | ortho | High |
Data extrapolated from SAR studies on ketamine ester analogues to illustrate positional effects. nih.govresearchgate.net
The specific properties of the halogen atoms themselves—their size (van der Waals radius), electronegativity, and ability to form halogen bonds—are critical determinants of biological activity. Fluorine is the most electronegative element and is small in size (similar to hydrogen), allowing it to act as a bioisostere for hydrogen while significantly altering local electronic properties. Chlorine is larger and less electronegative but is a more effective halogen bond donor.
In the 2-chloro-5-fluoro pattern:
The 2-Chloro group is an ortho-directing deactivator. Its larger size can impose a specific dihedral angle between the phenyl ring and the ketone linker, which may be optimal for binding. Its electron-withdrawing nature and potential for halogen bonding can also contribute to target affinity. In SAR studies of ketamine analogues, chlorine was found to be a "generally acceptable substituent" for maintaining high activity. nih.govresearchgate.net
The 5-Fluoro group is a meta-substituent. Its high electronegativity strongly withdraws electron density from the aromatic ring, which can influence the pKa of nearby groups and affect metabolic stability by blocking a potential site of hydroxylation. nih.gov However, in some contexts, fluorine substitution can have a detrimental effect on binding affinity. nih.gov
The interplay between the steric bulk of the ortho-chlorine and the potent electron-withdrawing effect of the meta-fluorine creates a unique electronic environment on the phenyl ring. SAR studies on various scaffolds have shown that combining different halogens can fine-tune activity. For instance, in a series of anticonvulsant compounds, halogeno-substituted derivatives were among the most active candidates. nih.gov The combination of a larger, moderately electronegative chlorine with a small, highly electronegative fluorine allows for a nuanced modulation of the molecule's properties.
| Parameter | Fluorine (F) | Chlorine (Cl) |
| van der Waals Radius (Å) | 1.47 | 1.75 |
| Electronegativity (Pauling Scale) | 3.98 | 3.16 |
| Hansch Lipophilicity (π) | +0.14 | +0.71 |
| Primary SAR Role | Potent electronic modulation, metabolic blocking | Steric influence, halogen bonding, lipophilicity enhancement |
Physicochemical parameters influencing biological activity.
Applications in Advanced Organic Synthesis and Chemical Research
Precursor in the Synthesis of Pharmacologically Active Analogues
Aryl alkyl ketones are fundamental precursors in the synthesis of numerous biologically active compounds. The transformation of the ketone functional group allows for the introduction of diverse functionalities, leading to the creation of novel molecular entities with potential therapeutic applications.
The synthesis of dissociative anesthetics often involves the use of substituted cyclic ketones. For instance, 2-Chlorophenyl cyclopentyl ketone is a well-established starting material for the synthesis of ketamine and its analogues. caymanchem.comorgsyn.org The typical synthetic sequence involves an alpha-bromination of the ketone, followed by reaction with an amine and a subsequent rearrangement to form the final arylcyclohexylamine structure. nih.gov
A proposed, though not experimentally documented, route for a fluorinated analogue using 2-Chloro-5-fluorophenyl cyclopentyl ketone would likely follow a similar pathway. The introduction of a fluorine atom could potentially alter the pharmacological profile of the resulting anesthetic analogue.
Norketamine, the primary active metabolite of ketamine, is also a target of synthetic efforts. nih.gov The synthesis of norketamine from 2-Chlorophenyl cyclopentyl ketone proceeds through a multi-step process that includes bromination and amination. caymanchem.comnih.gov A continuous-flow process for the synthesis of norketamine from this precursor has been developed to improve safety and efficiency. nih.gov
Theoretically, this compound could serve as a precursor to a fluorinated analogue of norketamine. The synthetic strategy would likely mirror the established routes, with the understanding that the fluorine substituent could impact reaction kinetics and yields.
Building Block for Novel Molecular Architectures
The reactivity of the ketone and the substituted aromatic ring allows for its use as a versatile building block in constructing more complex molecular frameworks.
While no specific examples exist for this compound, general methodologies for the synthesis of bridged and fused ring systems often utilize cyclic ketones as starting materials. researchgate.net Techniques such as intramolecular Diels-Alder reactions and transition-metal-catalyzed "cut-and-sew" reactions of cyclic ketones can lead to the formation of intricate polycyclic structures. sciencemadness.org The presence of the chloro and fluoro substituents on the phenyl ring of this compound could be exploited to influence the regioselectivity and stereoselectivity of such cyclization reactions.
Research Tool in Mechanistic Organic Chemistry
Substituted ketones are valuable probes for studying reaction mechanisms due to the sensitivity of the carbonyl group to its electronic and steric environment.
There are no documented instances of this compound being used as a mechanistic probe. However, related ketones are used to understand reaction pathways. For example, forensic analysis of illicit ketamine synthesis has identified byproducts that provide insight into alternative and unexpected reaction mechanisms involving 2-Chlorophenyl cyclopentyl ketone. researchgate.net The distinct electronic signature of the fluorine atom in this compound could, in principle, make it a useful tool for studying reaction intermediates and transition states using techniques like ¹⁹F NMR spectroscopy.
Forensic Chemical Profiling and Clandestine Synthesis Detection
Extensive research of publicly available scientific literature and forensic reports did not yield specific information regarding the direct application of This compound in forensic chemical profiling or its detection in clandestine synthesis operations. The available data focuses primarily on the related, non-fluorinated compound, 2-chlorophenyl cyclopentyl ketone, as a known precursor in the illicit manufacture of ketamine.
While the structural similarity of This compound to known ketamine precursors might suggest its potential as a starting material for the synthesis of novel psychoactive substances (NPS) or ketamine analogues, no specific forensic case studies, analytical data, or research articles were found to substantiate this hypothesis. Forensic and law enforcement agencies have identified various precursors for ketamine, but This compound is not currently highlighted in the available reports from organizations such as the International Narcotics Control Board (INCB).
Identification as a Precursor in Illicit Manufacturing Operations
There is no publicly available evidence or documentation from forensic investigations or chemical analysis reports that identifies This compound as a precursor in any known illicit drug manufacturing operations. The focus of law enforcement and forensic chemists has been on other related compounds, such as 2-chlorophenyl cyclopentyl ketone, which has been seized in clandestine laboratories and is a recognized intermediary in ketamine synthesis. A 2023 report detailed the seizure of over one ton of 2-chlorophenyl cyclopentyl ketone from a clandestine laboratory, underscoring its significance in illicit drug production. However, similar reports concerning its fluorinated counterpart are absent from the reviewed literature.
Impurity Signature Analysis for Origin Tracing
Given the lack of evidence of This compound being used in clandestine synthesis, there is consequently no research available on the impurity signature analysis of drugs derived from it. Impurity profiling is a forensic technique used to identify the synthetic route and potentially the origin of a seized drug sample. This process relies on the identification of characteristic impurities, by-products, and unreacted starting materials. Without confirmed instances of its use in illicit production, no such impurity profiles have been generated or studied for products synthesized from This compound .
For comparison, research on the synthesis of ketamine from its known precursors has led to the identification of specific impurities that can act as markers for the synthetic pathway used. However, this level of forensic analysis has not been applied to This compound due to the absence of its confirmed use in such contexts.
Q & A
Advanced Research Question
- GC-MS with surrogate standards : Employing deuterated surrogates (e.g., 2-Chlorophenol-d₄) to quantify trace impurities like residual Grignard reagents or brominated side products .
- HPLC-DAD : Using C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10) to separate positional isomers (e.g., 3-chloro vs. 5-fluoro derivatives) .
- Method validation : Spike-and-recovery tests with 95–105% accuracy thresholds for regulatory compliance .
What safety protocols should be implemented when handling this compound given its limited toxicity data?
Basic Research Question
- Containment : Use fume hoods and closed systems to minimize inhalation/exposure, as acute toxicity data are unavailable .
- Personal protective equipment (PPE) : Nitrile gloves, goggles, and flame-resistant lab coats due to flammability risks (flash point ~96°C) .
- Waste management : Neutralize acidic byproducts (e.g., HCl from bromination) with sodium bicarbonate before disposal .
How can researchers investigate the thermal stability and degradation pathways of this compound under various storage conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
